2-Benzylaziridine
Overview
Description
2-Benzylaziridine is an organic compound with the molecular formula C₉H₁₁N. It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom. The benzyl group attached to the aziridine ring significantly influences its chemical properties and reactivity.
Mechanism of Action
Target of Action
2-Benzylaziridine primarily targets nucleophilic sites within biological molecules. Its aziridine ring is highly strained, making it reactive towards nucleophiles such as DNA, proteins, and other cellular components . This reactivity is crucial for its biological activity, as it can form covalent bonds with these targets, leading to significant biochemical changes.
Mode of Action
The mode of action of this compound involves the nucleophilic ring-opening reaction. When this compound encounters nucleophilic sites, the aziridine ring opens, forming a covalent bond with the nucleophile . This reaction can lead to the modification of nucleic acids and proteins, potentially disrupting their normal functions. For example, when interacting with DNA, it can cause cross-linking or alkylation, leading to mutations or cell death .
Biochemical Pathways
This compound affects several biochemical pathways, primarily those involving DNA replication and repair. By forming covalent bonds with DNA, it can inhibit DNA polymerase activity, leading to replication stress and activation of DNA damage response pathways . This can result in cell cycle arrest, apoptosis, or senescence, depending on the extent of the damage and the cell’s ability to repair it .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and therapeutic efficacy. The compound is likely absorbed through passive diffusion due to its small size and lipophilicity . Once in the bloodstream, it can distribute widely across tissues. Metabolism primarily occurs in the liver, where it may undergo enzymatic ring-opening and subsequent conjugation reactions . Excretion is mainly through the kidneys, with metabolites being eliminated in the urine .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Benzylaziridine are largely due to its aziridine ring. This ring-strain makes aziridines highly reactive to attack from nucleophilic species . This reactivity has prompted decades of investigation into their chemical synthesis and utilization in the pharmaceutical and materials industries
Molecular Mechanism
The high reactivity of aziridines suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Aziridines are known to be highly reactive, suggesting that the effects of this compound may change over time due to its reactivity .
Metabolic Pathways
Aziridines are known to be involved in the production of polyamines through anionic and cationic ring-opening polymerization .
Transport and Distribution
The high reactivity of aziridines suggests that they may interact with various transporters or binding proteins .
Subcellular Localization
The high reactivity of aziridines suggests that they may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzylaziridine can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethylene oxide under basic conditions. Another method includes the cyclization of N-benzyl-2-chloroethylamine using a strong base like sodium hydride. These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylaziridine undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines.
Oxidation: Oxidative cleavage of the aziridine ring can produce aldehydes or ketones, depending on the specific conditions and reagents used.
Reduction: The compound can be reduced to form secondary amines, often using hydrogenation catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and alcohols, typically under mild acidic or basic conditions.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under controlled conditions to achieve selective oxidation.
Major Products Formed:
Nucleophilic Substitution: Substituted amines and alcohols.
Oxidation: Aldehydes and ketones.
Reduction: Secondary amines.
Scientific Research Applications
2-Benzylaziridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting central nervous system disorders.
Polymer Chemistry: this compound is used in the synthesis of polyamines through ring-opening polymerization, which has applications in creating antibacterial and antimicrobial coatings.
Comparison with Similar Compounds
Aziridine: The parent compound of the aziridine family, lacking the benzyl group.
2-Methylaziridine: Similar structure but with a methyl group instead of a benzyl group.
N-Benzylaziridine: Similar to 2-Benzylaziridine but with different substitution patterns on the aziridine ring.
Uniqueness: The benzyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-benzylaziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQAJXTWYDNYHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930295 | |
Record name | 2-Benzylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13906-90-6 | |
Record name | 2-(Phenylmethyl)aziridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13906-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzylaziridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzylaziridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Benzylaziridine formed and what is its significance in the study of iodoamphetamine?
A: this compound is formed through the intramolecular cyclization of 2-amino-1-iodo-3-phenylpropane (iodoamphetamine) under gas chromatographic conditions. [] This reaction involves the expulsion of hydrogen iodide (HI) from iodoamphetamine, leading to the formation of the aziridine ring. [] The identification of this compound as a degradation product of iodoamphetamine under these conditions is crucial for accurate analysis and interpretation of gas chromatography-mass spectrometry (GC-MS) data. [] This finding highlights the importance of understanding the stability and potential degradation pathways of compounds during analytical procedures.
Q2: What are the structural similarities between this compound and amphetamines, and what does this suggest about its potential biological activity?
A: While the provided abstracts don't contain specific structural data for this compound, they indicate it is a "cyclic analog of amphetamines." [] This suggests a structural resemblance that could potentially translate to similar biological activity. Further research is needed to investigate the specific pharmacological properties of this compound, its potential interactions with biological targets, and any potential effects it might exert.
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